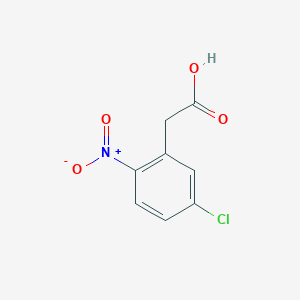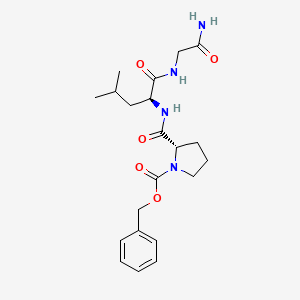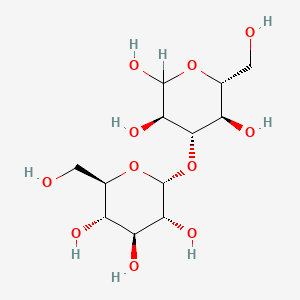
Nigerose
Vue d'ensemble
Description
It is an unfermentable sugar obtained by partial hydrolysis of nigeran, a polysaccharide found in black mold, but it can also be extracted from the dextrans found in rice molds and many other fermenting microorganisms . Nigerose is known for its unique properties, such as being almost indigestible, which makes it a potential prebiotic .
Applications De Recherche Scientifique
Nigerose has several scientific research applications:
Safety and Hazards
Orientations Futures
Mécanisme D'action
Nigerose exerts its effects primarily through its indigestible nature, allowing it to reach the intestine and stimulate the proliferation of specific gut bacteria . This prebiotic effect can help regulate intestinal flora and improve gut health . The exact molecular targets and pathways involved in these effects are still under investigation.
Analyse Biochimique
Biochemical Properties
Nigerose interacts with a novel GH65 glycoside phosphorylase derived from Anaerosporobacter mobilis (AmNP) . This protein can specifically catalyze the phospholysis of this compound to generate glucose and glucose-1-phosphate in the presence of phosphate . This indicates that AmNP might be superior in the synthetic capability of disaccharide .
Cellular Effects
As a potential prebiotic, this compound may stimulate the proliferation of specific gut bacteria , which could have various effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme AmNP. AmNP catalyzes the phospholysis of this compound, breaking it down into glucose and glucose-1-phosphate . This process involves binding interactions with the enzyme and changes in the enzyme’s activity.
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by the enzyme AmNP . This enzyme interacts with this compound to produce glucose and glucose-1-phosphate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nigerose can be synthesized through enzymatic methods. One efficient method involves the use of a novel glycoside phosphorylase derived from Anaerosporobacter mobilis . This enzyme catalyzes the phosphorolysis of this compound to generate glucose and glucose-1-phosphate in the presence of phosphate . Another method involves the use of maltose phosphorylase from Lactobacillus brevis to catalyze the synthesis of this compound using maltose as the substrate . The highest reported yield of this compound using this method reached 132.0 g/L with a 66.3% conversion rate .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot enzymatic method, which involves adding multiple enzymes to a reaction system and coupling them to produce the target product . This method has been optimized to achieve high yields and conversion rates, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Nigerose undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by specific enzymes to produce glucose.
Phosphorolysis: In the presence of phosphate, this compound can be phosphorolyzed to generate glucose and glucose-1-phosphate.
Oxidation and Reduction:
Comparaison Avec Des Composés Similaires
Nigerose is unique among disaccharides due to its α-1,3 glycosidic bond and its indigestible nature . Similar compounds include:
Maltose: Composed of two glucose units connected by an α-1,4 glycosidic bond. Unlike this compound, maltose is digestible and commonly found in foods.
Trehalose: Composed of two glucose units connected by an α-1,1 glycosidic bond. Trehalose is also digestible and used as a sweetener and preservative.
Sucrose: Composed of glucose and fructose connected by an α-1,2 glycosidic bond. Sucrose is a common table sugar and is highly digestible.
This compound’s unique glycosidic bond and its potential prebiotic effects distinguish it from these other disaccharides .
Propriétés
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGJYVCQYDKYDW-NSYYTRPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331419 | |
| Record name | Nigerose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
497-48-3 | |
| Record name | Nigerose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of nigerose?
A1: this compound, also known as sakebiose, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have used techniques like 1H-NMR and 13C-NMR to confirm the structure and analyze the composition of this compound in various studies. [, , ]
Q3: What is this compound?
A3: this compound is a disaccharide composed of two glucose units linked by an α-(1→3) glycosidic bond. This linkage distinguishes it from other common glucose disaccharides like maltose (α-1,4 linkage) and isomaltose (α-1,6 linkage).
Q4: How is this compound produced industrially?
A4: this compound can be produced enzymatically using enzymes like mycodextranase which breaks down nigeran (a fungal polysaccharide) into this compound and a tetrasaccharide. [] Other enzymes like α-glucosidases with transglycosylation activity can also produce this compound from substrates like maltose. [, , , ]
Q5: What are the potential applications of this compound?
A5: this compound is being explored for its potential as a low-calorie sugar substitute due to its reduced digestibility compared to traditional sugars. [] Additionally, research suggests that this compound may have immunomodulatory properties, enhancing the Th1-like immune response in mice. []
Q6: Can sucrose phosphorylase be used to produce this compound?
A6: While wild-type sucrose phosphorylase primarily produces maltose and kojibiose, researchers have successfully engineered a mutant with altered regioselectivity that exclusively produces this compound. This was achieved by a single amino acid substitution (Q345F) in the enzyme from Bifidobacterium adolescentis (BaSP). [, ]
Q7: Are there enzymes that specifically target this compound for hydrolysis?
A7: Yes, research has identified a novel α-1,3-glucoside phosphorylase from Clostridium phytofermentans (Cphy_3313) that specifically acts on this compound, breaking it down into D-glucose and β-D-glucose 1-phosphate. []
Q8: Is there information available about the stability of this compound under different conditions?
A9: While specific studies on this compound stability are limited within the provided papers, the enzymatic production methods suggest that it is stable under typical enzymatic reaction conditions (moderate temperature, aqueous solutions, specific pH ranges). [, ] Further research is needed to determine its stability under various processing and storage conditions relevant to its potential applications.
Q9: Has this compound been investigated for its compatibility with other materials in specific applications?
A9: The provided papers do not offer specific insights into material compatibility beyond its use in enzymatic reactions and cell-based assays. Further research is needed to understand its behavior and interactions with different materials in potential applications like food systems or pharmaceutical formulations.
Q10: Have computational methods been employed to study this compound?
A11: Yes, computational chemistry techniques like molecular modeling and docking studies have been utilized to investigate the interaction of this compound with proteins like malectin, a carbohydrate-binding protein found in the endoplasmic reticulum. []
Q11: What is known about the structure-activity relationship of this compound and its derivatives?
A12: Research suggests that modifications to the this compound structure can significantly impact its biological activity. For example, the introduction of deoxy modifications to the this compound structure has been explored to understand its impact on its properties and potential applications. [] Additionally, studies investigating the digestibility of kojibiose and this compound analogues revealed that alterations in the sugar monomer and glycosidic linkage significantly influence their digestibility and potential caloric impact. []
Q12: Does this compound elicit an immune response?
A13: Studies in mice demonstrate that dietary supplementation with nigerooligosaccharides (NOS), a mixture containing this compound, can enhance both innate and adaptive immune responses. This effect is thought to be mediated by increased IL-12 and IFN-γ production, suggesting a Th1-type immune response skewing. []
Q13: What is the role of this compound in studies involving the immune response to dextran B-1355?
A14: this compound, containing the α-(1→3) diglucosyl moiety, has been used as a hapten in studies investigating the immune response to dextran B-1355, a polysaccharide with repeating α-(1→3) linkages. These studies aim to characterize the antibodies produced against this specific linkage and understand the fine specificity of the immune response. [, ]
Q14: What in vitro models have been used to study the effects of this compound?
A15: Researchers have utilized human intestinal Caco-2 cells, hepatoma HepG2 liver cells, and a co-culture model of these cell lines to study the metabolic effects of this compound. These studies provided insights into the impact of this compound on cellular energy production, fat accumulation, and gene expression. []
Q15: Are there in vivo studies exploring the effects of this compound?
A16: Yes, studies in mice have shown that dietary this compound can impact immune function and survival in response to infection. Specifically, mice fed a diet supplemented with NOS showed enhanced Th1 immune responses and improved survival against a lethal dose of 5-fluorouracil, suggesting potential immunomodulatory and protective effects. []
Q16: What about this compound's effect on cellular models under hypoxic conditions?
A17: Research has explored the potential of cyclic nigerosyl-nigerose (CNN) based nanocarriers for oxygen delivery in cellular models subjected to hypoxia. Studies using cardiomyoblasts (H9c2) and endothelial (HMEC) cells have shown that oxygenated CNN nanocarriers can protect these cells from hypoxia/reoxygenation injury, highlighting a potential application in myocardial ischemia treatment. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



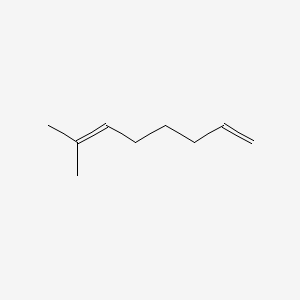
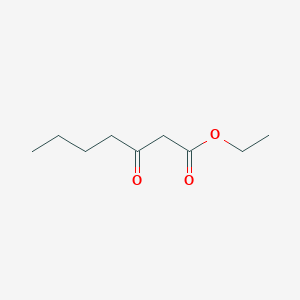
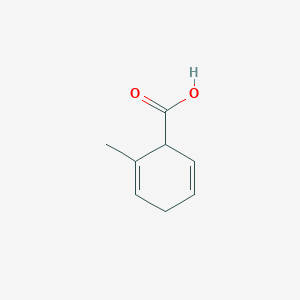
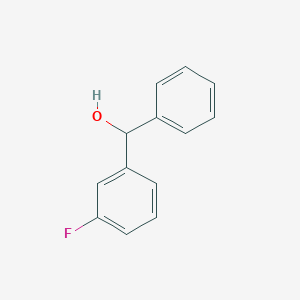
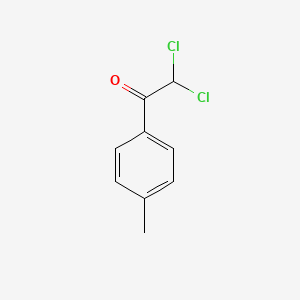
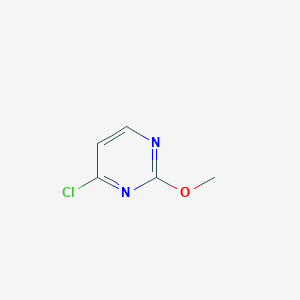


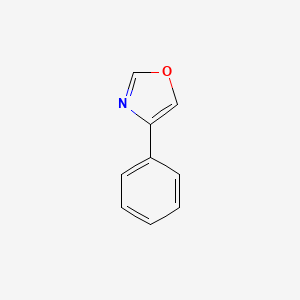
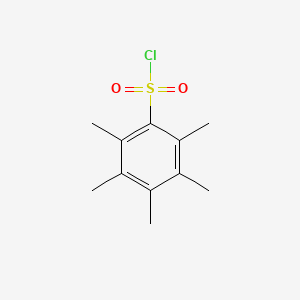
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)
